Thiram

Description

Historical Context of Thiram Studies in Agricultural and Industrial Applications

This compound has a long history of use, particularly in agricultural and industrial sectors. It has been registered in the United States since 1948 as a non-systemic, protectant dithiocarbamate (B8719985) fungicide. epa.gov Its primary agricultural application has been as a fungicidal seed treatment to prevent fungal diseases in seeds and crops. nih.govwikipedia.org It is effective against a range of plant pathogens, including those causing stem gall of coriander, damping off, smut of millet, and neck rot of onion. wikipedia.org Early recognition of its potential in agriculture dates back to the 1940s. researchgate.net this compound is also applied as a foliar spray for disease control on fruits, vegetables, and lawns. iarc.fr

Beyond agriculture, this compound has found significant industrial applications, notably in the rubber industry. It is widely used as an accelerator and vulcanizing agent in the sulfur vulcanization of natural, isobutylene-isoprene, butadiene, styrene-butadiene, synthetic isoprene, and nitrile-butadiene rubbers. atamankimya.comontosight.aiwikipedia.org This application enhances the durability and strength of rubber products. ontosight.ai Additionally, this compound has been used as a wood preservative, a mushroom disinfectant, in slime control in paper manufacturing, and as a bacteriostat in soap. atamankimya.comiarc.fr

Evolution of Research Perspectives on this compound's Environmental and Biological Interactions

Initial research on this compound primarily focused on its efficacy as a fungicide and its direct applications. Over time, research perspectives have broadened to investigate its fate and behavior in the environment and its interactions with various biological systems.

Environmental research has shown that this compound's mobility in soil is relatively low, particularly in clay soils or those with high organic matter content. wikipedia.org However, it can easily penetrate soil to contaminate groundwater and waterways. nih.govatamankimya.com this compound undergoes degradation in the environment through processes such as hydrolysis and photodegradation, especially under acidic conditions. researchgate.net In soil, microbial action and hydrolysis contribute to its breakdown. researchgate.net this compound can also be found in the environment as a degradation product of other dithiocarbamate fungicides like ferbam (B1672600) and ziram. iarc.fr

Research into the biological interactions of this compound has become increasingly detailed, moving beyond its direct fungicidal action to explore its effects on non-target organisms and at a molecular level. Studies have investigated its impact on aquatic organisms, such as Daphnia magna and zebrafish (Danio rerio). Research on Daphnia magna has indicated that this compound can induce oxidative stress. bohrium.com Studies on zebrafish embryos have shown that early-life exposure to this compound can interfere with proper growth and development, leading to various developmental abnormalities at concentrations below lethal levels, suggesting teratogenic potential. mdpi.com These effects were observed to be dose- and time-dependent. mdpi.com

Research has also delved into the molecular mechanisms of this compound's toxicity in animals, exploring its effects on different organs and systems. This includes investigations into oxidative stress, mitochondrial damage, apoptosis, and effects on skeletal development, angiogenesis, and the reproductive, nervous, and immune systems. researchgate.netnih.gov Studies have also examined the influence of this compound exposure on the gut microbiome of organisms like chickens, observing alterations in microbial diversity and composition. biologists.comfrontiersin.org

Overarching Theoretical Frameworks Guiding this compound Investigations

Research into this compound's environmental and biological interactions is often guided by theoretical frameworks from various scientific disciplines. In ecotoxicology, frameworks related to exposure assessment and risk assessment are fundamental, aiming to understand how organisms and ecosystems are exposed to this compound and the potential adverse outcomes. These frameworks often involve modeling the environmental fate of this compound, considering factors like its persistence, mobility, and degradation pathways. epa.govresearchgate.net

In the study of biological interactions and toxicity, theoretical frameworks from toxicology, molecular biology, and biochemistry are employed. These frameworks help researchers investigate the mechanisms by which this compound exerts its effects at the cellular and molecular levels. Concepts such as oxidative stress pathways, enzyme inhibition, and disruption of cellular processes are central to these investigations. bohrium.comresearchgate.netnih.gov

Furthermore, research into the broader environmental impact and the development of mitigation strategies may draw upon ecological theories concerning the impact of stressors on populations and communities, as well as frameworks from environmental science and chemistry related to pollution and remediation. The evolution of research perspectives reflects a shift towards more comprehensive theoretical frameworks that integrate understanding across different levels of biological organization and environmental compartments.

Selected Research Findings on this compound's Biological Interactions

| Organism | Observed Effect | Relevant Research Perspective/Mechanism | Source |

| Daphnia magna | Induction of oxidative stress (decreased GSH, increased MDA, increased CAT, GST) | Oxidative stress pathways, antioxidant defense mechanisms | bohrium.com |

| Zebrafish | Developmental abnormalities (abnormal somites, yolk sac edema, curved spines) | Teratogenesis, interference with growth and development | mdpi.com |

| Zebrafish | Reduced heartbeat, cardiac issues | Cardiotoxicity | mdpi.com |

| Chickens | Altered gut microbial diversity and composition | Impact on microbiome | biologists.comfrontiersin.org |

| Animals (general) | Oxidative stress, mitochondrial damage, apoptosis | Cellular toxicity mechanisms | researchgate.netnih.gov |

| Animals (general) | Abnormal skeletal development | Effects on osteogenesis, IHH/PTHrP pathway | researchgate.netnih.gov |

| Animals (general) | Angiogenesis inhibition | Inhibition of angiogenesis factors, PI3K/AKT signaling pathway, CD147 | researchgate.netnih.gov |

Median Lethal and Effective Concentrations of this compound in Zebrafish Embryos

| Endpoint | Timepoint | Concentration (µg/L) |

| Median Lethal (LC50) | 48 h | 13.10 ± 2.17 |

| Median Lethal (LC50) | 96 h | 8.87 ± 2.09 |

| Abnormal somites | - | 3.88 ± 1.23 |

| Reduced eye pigment | - | 5.04 ± 1.82 |

| Abnormal tail shape | - | 6.23 ± 0.92 |

| Yolk sac edema | - | 5.24 ± 2.22 |

| Hatching defects | - | 1.39 ± 0.25 |

| Curved spines | - | 2.60 ± 0.82 |

Note: Data compiled from research findings on zebrafish embryos. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZQDVKQLNFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

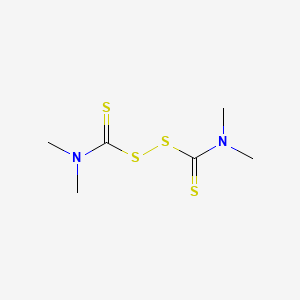

CN(C)C(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S4, Array | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021332 | |

| Record name | Bis(dimethylaminothiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiram appears as a liquid solution of a white crystalline solid. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminates groundwater and waterways., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue; [NIOSH], COLOURLESS CRYSTALS., Colorless to yellow, crystalline solid with a characteristic odor., Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.] | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

264 °F at 20 mmHg (NTP, 1992), 129 °C at 20 mm Hg, at 2.6kPa: 129 °C, 264 °F at 20 mmHg, Decomposes | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

280 °F (NTP, 1992), 89 °C (192 °F) (closed cup), 89 °C c.c., 280 °F | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%., Sol in carbon disulfide, Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C., In water, 30 mg/L at 25 °C, Solubility in water: none, 0.003% | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.43 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.43, 1.29 | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000172 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000008 mmHg | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline powder, Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.) | |

CAS No. |

137-26-8 | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiram [USAN:INN:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dimethylaminothiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D771IS0FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

311 to 313 °F (NTP, 1992), 155-156 °C, MP: 146 °C /Commercial grade/, 312 °F | |

| Record name | THIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/253 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Toxicological Research on Thiram

Mammalian Toxicology of Thiram Exposure

Studies in laboratory animals have indicated that this compound can induce a range of toxic effects following exposure. These include impacts on the nervous system and reproductive and developmental processes. This compound is considered to have low to moderate acute oral and dermal toxicity but is highly toxic if inhaled. epa.govwikipedia.orgresearchgate.net

Neurotoxicity Investigations of this compound

This compound has been identified as a neurotoxicant in laboratory animals. epa.gov Investigations have sought to characterize the manifestations of this neurotoxicity in both the central and peripheral nervous systems and to elucidate the molecular and cellular events involved.

Characterization of Central Nervous System Manifestations

Research in rats has reported central nervous system (CNS) effects associated with this compound exposure. These manifestations can include lethargy and reduced motor activity. epa.govmdpi.com Degeneration in the ventral horn of the lower lumbar region of the spinal cord has been observed, characterized by chromatolysis of motorneurons, pyknosis, and satellitosis. nih.govnih.gov

Analysis of Peripheral Neuropathic Effects

Studies have also documented peripheral neuropathic effects of this compound. In rats, neurotoxicity has been characterized by ataxia and paralysis of the hind legs. nih.govnih.gov Histopathological examination of the sciatic nerve in affected animals revealed demyelination, degeneration of the axis cylinders, and the presence of macrophages in the nerve bundle. nih.govnih.gov Alterations in walking patterns, including decreases in stride width and the angle between contralateral steps, have also been observed in apparently normal rats exposed to this compound. nih.govnih.gov Some studies suggest the peripheral nerve as a primary site of the lesion. nih.govnih.gov

Elucidation of Molecular and Cellular Underpinnings of this compound Neurotoxicity

Investigations into the molecular and cellular mechanisms underlying this compound neurotoxicity are ongoing. Studies using neuronal-like pheochromocytoma (PC12) cells have shown that this compound can induce apoptotic cell death in a dose- and time-dependent manner. nih.gov This cell death exhibited typical apoptotic features, such as DNA fragmentation. nih.gov this compound was found to induce rapid and sustained increases in intracellular Ca2+ in PC12 cells, which were significantly reduced by an inhibitor of non-selective cation channels. nih.gov Chelation of intracellular Ca2+ also inhibited the this compound-induced apoptotic cell death in these cells. nih.gov These findings suggest that this compound may induce apoptotic neuronal cell death through Ca2+ influx via non-selective cation channels. nih.gov

Developmental and Reproductive Toxicology of this compound

This compound has also been identified as a developmental toxicant in laboratory animals. epa.gov Research in this area has focused on characterizing the potential for this compound exposure to induce developmental anomalies.

Embryonic and Fetal Developmental Anomaly Characterization

Studies in various mammalian species have characterized embryonic and fetal developmental anomalies associated with this compound exposure. In hamsters, maternal this compound exposure has been linked to severe fetal malformations, including incomplete skull and spine formation, fused ribs, and heart abnormalities. epa.govmdpi.comnih.gov Oral administration of this compound to pregnant mice has resulted in increased resorptions and fetal abnormalities such as cleft palate, micrognathia, curled ribs, and malformed bones. mdpi.comnih.gov Studies in pregnant rats have reported delayed hardening of the cranial bones in offspring following this compound administration. mdpi.comnih.gov Syrian hamsters treated with this compound during pregnancy showed increased resorption rates, a higher quantity of terata, and decreased fetal weight. mdpi.comnih.gov

Research using zebrafish embryos as a model has also provided insights into the potential developmental effects of this compound, showing deformities such as abnormal somites, reduced eye pigment, abnormal tail shape, yolk sac edema, hatching defects, and curved spines. nih.govresearchgate.netresearchgate.net While zebrafish data can be indicative, mammalian studies provide direct evidence of effects in this class of animals.

Assessment of Reproductive Performance Impairments

Research indicates that this compound can negatively impact reproductive performance in various animal species. Studies in male domestic pigeons (Columba livia domestica) subjected to a long photoperiod revealed that oral administration of this compound disrupted their seasonal reproductive cycle. Effects observed included delayed refractory phase, increased testicular weight in treated birds compared to controls during the later weeks of the study, and a higher incidence of dead and abnormal spermatozoa researcherslinks.com. Histological examination of the testes in treated pigeons showed degenerative changes, such as elongated and irregular seminiferous tubules, degeneration of Sertoli cells, severe atrophy of Leydig cells, and a pronounced decrease in the interstitial space researcherslinks.com. Despite these changes, the stages of spermatogenesis appeared unaffected, although immature and malformed spermatozoa were present in the lumen researcherslinks.com.

In red-legged partridges (Alectoris rufa), ingestion of this compound-treated seeds adversely affected reproductive performance and offspring immune function. Exposure delayed egg laying, reduced clutch size, and impacted egg size and eggshell thickness researchgate.net. Partridges exposed to a lower dose (20% of the application rate) exhibited reduced egg fertility and brood size compared to controls researchgate.net.

Studies on Transgenerational Effects of this compound Exposure

There is growing concern regarding the potential for transgenerational effects of toxicants like this compound, where exposure in one generation can lead to adverse outcomes in subsequent, non-exposed generations csic.es. Studies have investigated whether parental exposure to this compound can affect offspring development and health. For instance, research on red-legged partridges showed that parental exposure to this compound-treated seeds resulted in adverse effects on offspring growth rate and cellular immune response, even though chick survival was not affected by parental exposure researchgate.net. This suggests that effects can be passed down to the next generation, potentially through epigenetic changes csic.es. Increased mortality of red-legged partridge chicks has been observed after parental exposure to this compound, even when adult exposure occurred shortly before egg laying csic.es.

Mechanistic Research on this compound-Induced Developmental Toxicity (e.g., Angiogenesis Inhibition)

Mechanistic studies aim to elucidate the biological pathways through which this compound exerts its developmental toxicity. One proposed mechanism involves the inhibition of angiogenesis, the process of forming new blood vessels bsb-muenchen.deresearchgate.net. This compound has been shown to affect vascular development by inhibiting blood vessel formation, disrupting angiogenesis, or weakening endothelial cell adhesion, migration, proliferation, and microtubule formation nih.gov.

In broiler chickens, this compound is known to induce tibial dyschondroplasia (TD), a skeletal abnormality linked to impaired angiogenesis in the growth plate researchgate.netresearchgate.net. Studies in chickens have revealed that this compound significantly reduced the expression of genes for vascular endothelial growth factor receptors 1 and 2 (VEGFR1 and VEGFR2), which are crucial for angiogenesis cabi.org. While this compound did not negatively affect VEGF expression, the reduced expression of its receptors and the anti-apoptotic protein BCL-2 may lead to an arrest of angiogenesis and subsequent issues in cartilage remodeling and osteogenesis cabi.org. Apoptosis, or programmed cell death, in both growth plate cartilage and endothelial cells has been observed in this compound-exposed chicks, with endothelial cell apoptosis potentially preceding chondrocyte death and the development of TD researchgate.net.

This compound has also been shown to induce various developmental abnormalities in zebrafish embryos, including abnormal somites, reduced eye pigment, abnormal tail shape, yolk sac edema, hatching defects, and curved spines mdpi.comresearchgate.net. These effects were observed at concentrations below the lethal range, indicating this compound's teratogenic potential mdpi.com. Transcriptome analysis in this compound-exposed zebrafish embryos highlighted reproduction-related pathways among the differentially expressed genes researchgate.net.

Genotoxicity and Mutagenicity Assessments of this compound

Assessments of this compound's genotoxicity and mutagenicity evaluate its potential to damage genetic material. While some studies suggest this compound can be mutagenic in certain test systems, the evidence is not always conclusive orst.eduppqs.gov.in.

DNA Damage Evaluation via Comet Assay and Other Techniques

The Comet assay, also known as single-cell gel electrophoresis (SCGE), is a technique used to evaluate DNA damage, such as single-strand breaks and alkali-labile sites tandfonline.comrjpbr.com. Studies using the Comet assay have investigated this compound's ability to induce DNA damage.

In vitro studies using human lymphocytes have shown that this compound can induce DNA damage nih.govresearchgate.net. At concentrations ranging from 0.1 to 8 µg/ml, this compound induced increased "comets" in human lymphocytes nih.govresearchgate.net. Another study using HeLa TI cells observed that this compound significantly increased tail moment in the DNA comet assay, indicating increased DNA damage researchgate.netsciforum.net.

However, in vivo studies in mice have yielded mixed results. While a borderline excess of DNA damage was suggested by the Comet assay on circulating lymphocytes in mice treated orally with this compound, negative results were obtained with splenocytes nih.gov. A study investigating the combined action of pesticides, including a mixture of this compound and Carbendazim, found that this mixture did not cause the formation of breaks and alkali-labile sites in the DNA of mice bone marrow cells as assessed by alkaline comet analysis rjpbr.com.

Quantification of Chromosomal Aberrations and Micronuclei Formation

Chromosomal aberrations (CAs) and micronuclei formation are indicators of clastogenic and aneugenic effects, respectively, reflecting damage to chromosomes nih.gov. Studies have assessed this compound's potential to induce these types of damage.

In vitro studies using cultured human lymphocytes have demonstrated that this compound can induce chromosomal aberrations researchgate.netnih.govresearchgate.net. Treatment with this compound at concentrations of 1.20 and 12.0 µg/mL significantly increased the frequency of CAs compared to controls nih.govresearchgate.net. These aberrations included structural types such as chromatid and chromosome breaks, as well as numerical variations researchgate.net. This compound also significantly decreased the mitotic index in human lymphocytes with increasing concentration researchgate.netnih.govresearchgate.net.

Studies using the micronucleus test in Swiss albino mice have shown that a single intraperitoneal injection of this compound significantly induced micronucleus formation in bone marrow cells nih.gov. Micronucleus formation in erythrocytes is considered a consequence of chromosomal aberrations induced during preceding mitotic divisions nih.gov.

Conversely, in vivo studies in mice involving repeated oral administration of this compound did not observe a significant increase in micronucleated splenocytes nih.gov.

Comparative Mutagenic Potential Across Prokaryotic and Eukaryotic Models

Studies evaluating the mutagenic potential of this compound have been conducted in both prokaryotic and eukaryotic systems, yielding varied results. This compound has been reported to be mutagenic in several bacterial tests. ptbioch.edu.pl However, the evidence regarding its mutagenic effects is considered inconclusive due to inconsistent findings across different test organisms. ppqs.gov.in For instance, while positive results were observed in Salmonella typhimurium TA100 and TA1535 and Escherichia coli WP2 uvrA, negative findings were noted for S. typhimurium TA102 and TA104, and E. coli WP2. This suggests that mutations induced by this compound in bacteria may not operate through oxidative damage pathways, as oxidative agents typically show preferential activity toward DNA repair-proficient strains like TA102 and TA104. epa.gov

In eukaryotic systems, this compound has been shown to induce sperm abnormalities in mice and increase sister chromatid exchange (SCE) frequency in human lymphocytes. ptbioch.edu.pl Research also indicates that this compound can inhibit eukaryotic topoisomerase II activity in vitro. ptbioch.edu.pl The inhibition of topoisomerase II can lead to an increase in recombination events, potentially explaining the observed increase in SCE frequency. ptbioch.edu.pl However, studies in Chinese hamster V79 cells have reported negative results for gene mutations. epa.gov The conflicting results across different test systems highlight the complexity of assessing this compound's mutagenic potential.

Immunotoxicity and Immunomodulatory Effects of this compound

This compound has demonstrated immunotoxic and immunomodulatory effects in various animal models. These effects can manifest as alterations in immune organ systems, modulation of cellular and humoral immune responses, and interference with molecular pathways.

Histopathological Analysis of Immune Organ Systems (e.g., Thymus, Spleen)

Histopathological analysis of immune organs like the thymus and spleen has revealed structural changes following this compound exposure. In broiler chicks, this compound exposure led to a congested, enlarged, and hyperemic thymus, although the spleen showed no obvious lesions at necropsy. researchgate.net Studies in rodents exposed to other chemicals have shown that histopathological changes are frequently and consistently reported in the thymus cortex and medulla, as well as in spleen and lymph node follicles, affecting cellularity and germinal center development. researchgate.net While specific detailed histopathological findings for this compound in these organs were not extensively detailed in the provided information beyond the observation in chickens, the general susceptibility of these organs to immunotoxicants is established.

Cellular Immune Response Modulations by this compound

This compound can modulate cellular immune responses. In red-legged partridges, high exposure doses of this compound resulted in a decrease in cellular immune response, as measured by the phytohemagglutinin test, specifically in males. csic.esresearchgate.net Mechanistic studies in human natural killer (NK) cell lines (NK-92MI cells) indicate that this compound can cause lower intracellular levels of perforin (B1180081) and granzymes, proteins that mediate NK cell cytotoxicity against tumor cells and viral pathogens. researchgate.net This suggests a potential impairment of innate immune function. This compound has also been shown to induce mouse macrophages to produce reactive oxygen species (ROS) and increase glutathione (B108866) levels. researchgate.net Furthermore, this compound exposure significantly affected the expression of apoptosis and autophagy-related genes in the spleen of treated mice. researchgate.net

Effects on Humoral Immunity and Antibody Production

The effects of this compound on humoral immunity and antibody production have also been investigated. Humoral immune response, often estimated by measuring antibody production against specific antigens like sheep red blood cells (SRBC), is dependent on the function of T-cells, B-cells, and antigen-presenting cells. csic.esepa.gov While some studies on other pesticides have shown a decrease in antibody titers against antigens like Newcastle disease vaccine (NDV) and SRBCs ekb.egplos.org, the direct effects of this compound specifically on humoral immunity and antibody production were not explicitly detailed in the provided search results, beyond the general context of immunotoxicity studies evaluating this endpoint. epa.gov

Molecular Pathways of this compound-Induced Immunotoxicity (e.g., Sphingolipid Metabolism)

Research has begun to elucidate the molecular pathways involved in this compound-induced immunotoxicity. In the thymus of chicks exposed to this compound, sphingolipid metabolism was disrupted. researchgate.net This disruption led to the up-regulation of metabolites related to cell membrane components, such as sphingomyelin (B164518) (SM), galactosylceramide, and lactosylceramide. researchgate.net These findings suggest that this compound can interfere with sphingolipid metabolism in the thymus, potentially contributing to its toxic effects in chickens. researchgate.net Additionally, this compound has been shown to activate apoptosis and autophagy pathways, with significantly increased expression of genes like bax, caspase3, cytc, ATG5, beclin1, and p62 in the spleen of treated mice. researchgate.net In the thymus, bax, p53, and m-TOR were up-regulated, while ATG5 and Beclin1 were down-regulated, mediating cell apoptosis and inhibiting autophagy. researchgate.net this compound also causes oxidative modification of cellular components and increases lipid and protein peroxidation by increasing ROS and reactive nitrogen species (RNS), which induces oxidative stress. researchgate.net

Carcinogenicity Evaluations of this compound

Carcinogenicity evaluations of this compound have been conducted in experimental animals. When administered to mice at the highest possible dose, this compound was not found to be carcinogenic. ppqs.gov.in Similarly, dietary levels as high as 125 mg/kg/day for 2 years did not cause tumors in rats. ppqs.gov.in The U.S. Environmental Protection Agency (EPA) has classified this compound as "not likely to be carcinogenic to humans" based on studies in rats and mice which did not demonstrate significant evidence of carcinogenic potential. epa.gov

Previous evaluations have summarized carcinogenicity studies of this compound, but some were not considered further by working groups due to deficiencies in study design, performance, or reporting. nih.gov However, adequately conducted studies, such as one involving oral administration to Fischer 344 rats for 104 weeks, did not find evidence of tumor induction related to the treatment. inchem.org In this study, dietary concentrations up to 0.1% (approximately 39-42 mg/kg bw/day) did not show a carcinogenic effect. nih.govinchem.org Another study in Charles River Crl:CD VAF/Plus rats with dietary concentrations up to 180 ppm (approximately 8.9-14 mg/kg bw/day) also concluded that this compound had no carcinogenic effect. inchem.org

Studies in CD-1 mice with dietary administration for 97 weeks at doses up to 300 ppm in males and 600 ppm in females also concluded that this compound was non-carcinogenic at the tested dose levels. epa.gov

Long-Term Bioassay Outcomes and Neoplastic Lesion Incidence

Long-term bioassays are fundamental in assessing the carcinogenic potential of a substance by observing animals for the development of neoplastic lesions over a significant portion of their lifespan service.gov.ukiarc.friarc.fr. Studies on this compound have been conducted in various animal models to evaluate its tumorigenic potential.

Previous evaluations of this compound's carcinogenicity in rodents have yielded results that were considered inconclusive due to deficiencies in study design, performance, or reporting nih.goviarc.frnih.gov. However, more recent assessments, such as those summarized by the U.S. Environmental Protection Agency (EPA), indicate that this compound did not demonstrate significant evidence of carcinogenic potential in carcinogenicity studies conducted in rats and mice epa.gov. The EPA classifies this compound as "not likely to be carcinogenic to humans" based on their guidelines epa.gov.

It is important to note that while standard long-term feeding studies in rats and mice have generally not shown clear evidence of this compound-induced neoplastic lesions, some research on related dithiocarbamate (B8719985) fungicides, or studies involving co-exposure, have suggested potential links to tumor development in specific organs researchgate.net. For example, adding this compound and sodium nitrite (B80452) to the diet of rats reportedly resulted in a high incidence of tumors of the nasal cavity researchgate.net. However, direct, consistent evidence of a wide range of neoplastic lesions attributable solely to this compound in well-conducted long-term bioassays in multiple species appears to be limited based on current summaries nih.govepa.gov.

Mechanistic Hypotheses for this compound's Carcinogenic Potential

While the evidence for this compound as a complete carcinogen in standard animal bioassays is considered inadequate or suggests a lack of carcinogenicity by some regulatory bodies, research has explored potential mechanisms that could contribute to carcinogenic processes under certain conditions or in specific contexts, such as co-exposure or initiation-promotion scenarios.

One proposed mechanism relates to the genotoxic potential of dithiocarbamates, including this compound. Although some tests indicate this compound is genotoxic in vitro and in vivo scielo.br, the exact mechanisms by which it elicits these effects are not fully elucidated sci-hub.se. Enzyme inhibition has been suggested as a possible mechanism for the mutagenicity of dithiocarbamic acid derivatives in Salmonella typhimurium nih.goviarc.fr.

Another area of investigation involves oxidative stress. This compound is known to induce oxidative stress by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) pvj.com.pkresearchgate.netnih.gov. This oxidative stress can lead to oxidative modification of cellular components, including lipids and proteins, and can weaken the cell's antioxidant capacity researchgate.netnih.gov. Chronic oxidative stress and associated damage can contribute to DNA damage and genomic instability, processes implicated in the initiation and progression of cancer researchgate.net.

Furthermore, this compound's metabolism can produce toxic metabolites, such as dimethyldithiocarbamate (B2753861) and carbon disulfide pvj.com.pkisvm.org.ininchem.org. These metabolites may play a role in the observed toxic effects, although the specific contribution of each metabolite to potential carcinogenicity is complex and not fully understood researchgate.net. Carbon disulfide, for instance, is known to inhibit hepatic microsomal enzymes isvm.org.ininchem.org.

Studies on the effects of this compound on cellular processes like apoptosis and cell proliferation, particularly in the context of organ-specific toxicities like those in cartilage development, may also offer insights into potential mechanisms that could, in other tissues or under chronic exposure, contribute to uncontrolled cell growth characteristic of cancer mdpi.comresearchgate.netnih.gov. For example, this compound has been shown to impede the hypertrophic transition of chondrocytes and induce apoptosis in these cells . While this relates directly to skeletal toxicity, disruptions in cell cycle control and programmed cell death can be relevant to carcinogenesis.

Mechanistic studies are crucial for understanding how this compound interacts with biological molecules and pathways, providing a basis for evaluating its potential to contribute to carcinogenic processes, even if direct evidence from standard long-term bioassays is limited.

Organ-Specific Toxicity Mechanisms of this compound

This compound exposure has been associated with toxic effects in various organs and physiological systems. Research has aimed to delineate the specific mechanisms underlying these organ-specific toxicities.

The liver is a primary organ involved in the metabolism and detoxification of xenobiotics, making it a potential target for chemical toxicity. This compound has been shown to induce hepatic toxicity in experimental animals pvj.com.pkisvm.org.inregulations.govresearchgate.netfrontiersin.org.

Studies in rats and dogs have indicated liver toxicity following repeated oral dosing with this compound, characterized by clinical chemistry changes and increased incidences of bile duct hyperplasia regulations.govnih.gov. Histopathological investigations in albino rats treated with this compound revealed damage to the liver pvj.com.pkresearchgate.net.

The mechanism of this compound-induced hepatotoxicity is believed to involve its metabolism. This compound is metabolized to toxic metabolites, including dimethyldithiocarbamate and carbon disulfide pvj.com.pkisvm.org.ininchem.org. Carbon disulfide is known to inhibit hepatic microsomal enzymes, such as cytochrome P-450 and benzphetamine N-demethylase activity isvm.org.ininchem.org. This inhibition can impair the liver's ability to metabolize other substances, potentially leading to the accumulation of toxic compounds.

Furthermore, this compound can induce oxidative stress in the liver, as evidenced by reduced levels of antioxidant enzymes like peroxidase and catalase in liver tissues of treated rats pvj.com.pkresearchgate.net. Oxidative stress can cause cellular damage and contribute to liver injury researchgate.netfrontiersin.org. Some research suggests that the dysbiosis of gut microbiota induced by this compound exposure may also contribute to hepatic injury by allowing toxic metabolites from pathogens to enter the intestinal hepatic circulation frontiersin.org. Impairment in the function of hepatocytes and the induction of an inflammatory cascade in liver tissues have also been observed nih.gov.

While dimethyldithiocarbamate and carbon disulfide are considered key metabolites responsible for hepatotoxicity, some studies suggest that this compound itself, at higher doses, may also directly cause liver damage, as measured by increased activities of liver enzymes like SDH and ALT researchgate.net.

The kidneys are also involved in the excretion of metabolic waste products and xenobiotics, making them susceptible to chemical-induced injury. Renal toxicity and dysfunction have been reported in animals exposed to this compound researchgate.netregulations.gov.

Studies in mice and female dogs have shown kidney damage following repeated oral exposure to this compound regulations.govnih.gov. Histopathological examination of kidney tissue in this compound-treated rats has revealed tubular dilation, tubular casts, breaking of apical cytoplasm, and interstitial hemorrhage researchgate.net. Elevated plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, indicators of nephrotoxicity, have also been observed researchgate.net.

The mechanisms underlying this compound-induced renal toxicity appear to involve oxidative stress and the inhibition of key enzymes. This compound can diminish the antioxidant capacity of the kidney, leading to increased levels of oxidative stress biomarkers researchgate.netresearchgate.net. It can also inhibit the activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, glutathione peroxidase, thioredoxin reductase, and glutathione-S-transferase in kidney tissue researchgate.net. This imbalance between reactive species generation and antioxidant defense contributes to cellular damage in the kidneys.

Furthermore, this compound administration has been shown to inhibit intestinal brush border membrane enzymes and enzymes involved in glucose metabolism in the kidney researchgate.net. These enzymatic inhibitions can disrupt normal kidney function. DNA damage, including DNA fragmentation, strand breaks, and DNA-protein cross-linking, has also been observed in the kidneys of this compound-treated rats, suggesting a genotoxic component to its renal toxicity researchgate.net.

This compound exposure can also affect the hematological system, impacting blood cell counts and other related parameters pvj.com.pkregulations.gov.

Studies in mice and rats have shown toxicity to the hematological system, manifesting as signs of anemia, including decreased mean red blood cell counts, decreased hematocrit, and decreased hemoglobin levels pvj.com.pkregulations.govresearchgate.net. Conversely, increased values of hematological parameters like total leukocyte counts, neutrophil, and monocyte counts have been observed in this compound-treated rats pvj.com.pkresearchgate.net. This increase in white blood cell numbers may be attributed to an injurious stimulation or damage caused by this compound, leading to the stimulation of the immune system pvj.com.pk. T cells, responsible for phagocytic activity, and B cells, involved in immunoglobulin production, may increase in number due to the toxic effects of this compound pvj.com.pk.

The mechanism for the observed hematological effects, particularly the decrease in red blood cell parameters and the increase in white blood cell counts, is likely multifaceted. Oxidative stress is a potential contributor, as this compound induces oxidative stress in human erythrocytes, leading to hemoglobin oxidation, heme degradation, and the generation of reactive species researchgate.netnih.gov. This can impair the function and integrity of red blood cells. The observed increase in leukocytes might represent an inflammatory or immune response to tissue damage caused by this compound in various organs.

This compound has been shown to have significant effects on skeletal and cartilage development, particularly in avian species, where it is a known cause of tibial dyschondroplasia (TD) mdpi.comresearchgate.netnih.gov. TD is a metabolic bone disorder characterized by a defect in the growth plate of long bones, impairing endochondral bone formation mdpi.com.

In post-hatch poultry, this compound induces cartilage defects in growing long bones . Broiler chickens fed this compound can develop TD, characterized by non-vascularization and non-mineralization in tibia growth plates mdpi.com. This leads to lameness and uncharacteristic growth of chondrocytes mdpi.com. The TD lesion is a manifestation of a halt in endochondral ossification, proliferation of cartilage cells, and the development of an avascular cartilage mass in the tibia metaphysis region mdpi.com.

The mechanisms underlying this compound-induced skeletal and cartilage abnormalities are complex and involve multiple cellular and molecular pathways. This compound shows toxicity to endothelial cells and transition zone chondrocytes in the growth plate . It can deplete glutathione, suppress the expression of genes involved in growth plate development and angiogenesis, and induce apoptosis in chondrocytes researchgate.net. While it may not interfere with chondrocyte proliferation, it impedes their hypertrophic transition, a crucial step for endochondral bone development .

Proteomic studies have revealed changes in proteins important in energy metabolism and signal transduction pathways in affected growth plates . Cellular stress and apoptosis in chondrocytes have also been observed . The differential susceptibility of hypertrophic zone chondrocytes may be related to changes in membrane fluidity that facilitate the incorporation of this compound .